molecular formula C16H11NO2 B15341777 1-Phenyl-4-nitronaphthalene CAS No. 33457-01-1

1-Phenyl-4-nitronaphthalene

Cat. No.: B15341777
CAS No.: 33457-01-1
M. Wt: 249.26 g/mol
InChI Key: MVBHZXAIUULKTA-UHFFFAOYSA-N
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Description

1-Phenyl-4-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It consists of a naphthalene ring substituted with a phenyl group at the 1-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-nitronaphthalene can be synthesized through several methods. One common approach involves the nitration of 1-phenylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 4-position of the naphthalene ring.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where 4-bromo-1-nitronaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base. This method offers a more selective and efficient route to the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-nitronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the naphthalene ring is oxidized to form quinones or other oxidized derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Reduction: 1-Phenyl-4-aminonaphthalene.

    Oxidation: 1-Phenyl-4-naphthoquinone.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Phenyl-4-nitronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various functionalized naphthalene derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-nitronaphthalene depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

1-Phenyl-4-nitronaphthalene can be compared with other nitroaromatic compounds such as 1-nitronaphthalene and 4-nitrobiphenyl. While these compounds share similar structural features, this compound is unique due to the presence of both a phenyl group and a nitro group on the naphthalene ring, which imparts distinct chemical and physical properties.

List of Similar Compounds

  • 1-Nitronaphthalene
  • 4-Nitrobiphenyl
  • 1-Phenyl-2-nitronaphthalene
  • 2-Phenyl-4-nitronaphthalene

These compounds can serve as useful references for understanding the reactivity and applications of this compound in various scientific and industrial contexts.

Properties

CAS No.

33457-01-1

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

1-nitro-4-phenylnaphthalene

InChI

InChI=1S/C16H11NO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H

InChI Key

MVBHZXAIUULKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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